molecular formula C11H15N3O2 B3022447 2-Morpholin-4-yl-2-pyridin-4-ylacetamide CAS No. 1119452-15-1

2-Morpholin-4-yl-2-pyridin-4-ylacetamide

Cat. No.: B3022447
CAS No.: 1119452-15-1
M. Wt: 221.26 g/mol
InChI Key: REWIGGQBAYLJCU-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-2-pyridin-4-ylacetamide (MPA) is a small molecule that has been studied extensively in scientific research. It is a member of the pyridine family, which is a group of compounds that have been used in many different fields of research. MPA is a versatile molecule that has been used in a variety of applications, ranging from drug discovery to biochemistry and physiology.

Scientific Research Applications

Photocatalytic Degradation of Pollutants

Morpholine and pyridine derivatives, including compounds similar to 2-Morpholin-4-yl-2-pyridin-4-ylacetamide, have been studied for their photocatalytic degradation capabilities. These compounds are mineralized in water through the TiO2-UV process, highlighting their potential in environmental applications for the removal of aromatic and alicyclic pollutants from water. The complexity of photocatalytic degradations and the involvement of various reactive species in these processes have been demonstrated (P. Pichat, 1997).

Pharmacological Interest

Morpholine and pyrans derivatives, closely related to the chemical structure of interest, exhibit a broad spectrum of pharmacological profiles. These derivatives have been synthesized for various pharmacologically active applications, underscoring the chemical versatility and potential of morpholine-based compounds in drug discovery (M. Asif & M. Imran, 2019).

Gene Function Inhibition

Morpholino oligos, a category related to the morpholine ring structure, have been utilized in gene function inhibition studies across several model organisms. These studies have explored the utility of morpholinos in targeting both maternal and zygotic gene functions, providing a simple and rapid method for the investigation of gene function (J. Heasman, 2002).

Chemical and Properties Variability

The variability in the chemistry and properties of pyridine and its analogs, including those with morpholine and benzthiazol moieties, has been extensively reviewed. These compounds are crucial in developing new materials due to their diverse spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (M. Boča, R. Jameson, & W. Linert, 2011).

Medicinal Chemistry Investigations

In vitro and in vivo investigations have highlighted the pharmaceutical applications of piperazine and morpholine analogues. These studies have led to the development of new synthesis methods for derivatives, emphasizing the broad spectrum of pharmacological activities these compounds possess (Al-Ghorbani Mohammed et al., 2015).

Future Directions

The future directions of research and applications involving 2-Morpholin-4-yl-2-pyridin-4-ylacetamide are not specified in the sources I found. Given its use in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-11(15)10(9-1-3-13-4-2-9)14-5-7-16-8-6-14/h1-4,10H,5-8H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWIGGQBAYLJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292492
Record name α-4-Pyridinyl-4-morpholineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-15-1
Record name α-4-Pyridinyl-4-morpholineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-4-Pyridinyl-4-morpholineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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